ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic thiophene derivative featuring a cyclopenta[b]thiophene core substituted with a thioacetamido-indolyl moiety and an ethyl carboxylate group. The compound’s structure integrates a 3-methylbenzyl-substituted indole linked via a sulfur-containing acetamido bridge to the thiophene ring. The indole and thiophene motifs are pharmacologically significant, often associated with interactions targeting enzymes or receptors in biological systems.
Properties
IUPAC Name |
ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-3-33-28(32)26-21-11-7-13-23(21)35-27(26)29-25(31)17-34-24-16-30(22-12-5-4-10-20(22)24)15-19-9-6-8-18(2)14-19/h4-6,8-10,12,14,16H,3,7,11,13,15,17H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLLRDPOYIERFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives, however, are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug.
Biochemical Pathways
Thiophene derivatives are known to have a variety of applications in medicinal chemistry and material science. They are utilized as corrosion inhibitors, and have a prominent role in the advancement of organic semiconductors.
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives are generally influenced by their chemical structure and the presence of functional groups.
Biological Activity
Ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C29H30N2O3S2
- Molecular Weight : 502.69 g/mol
This compound belongs to a class of indole derivatives, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:
- Formation of the Indole Core : The indole structure is synthesized through methods such as Fischer indole synthesis.
- Thioether Formation : The thioether linkage is created by reacting the indole derivative with a thiol compound.
- Acetamide Formation : An acetamide group is introduced via acylation reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various derivatives showed that certain compounds demonstrated substantial antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
| Compound | Antibacterial Activity (MIC μg/mL) |
|---|---|
| Compound A | 8 |
| Compound B | 16 |
| Ethyl Derivative | 4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, one study reported that a closely related compound exhibited an IC50 value of 0.081 μM against VEGFR-2, indicating potent anti-proliferative activity in cancer cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Receptor Modulation : It potentially modulates receptor activities that influence cellular signaling pathways.
- Gene Expression Alteration : It may affect the expression of genes related to apoptosis and inflammation.
Case Studies and Research Findings
Several case studies have investigated the biological activities of indole derivatives similar to the compound :
- Antimicrobial Efficacy : A study demonstrated significant antimicrobial activity against a range of bacteria and fungi .
- Anticancer Studies : Another research highlighted the ability of related compounds to induce apoptosis in specific cancer cell lines, with notable increases in pro-apoptotic markers .
Scientific Research Applications
Synthesis Methodologies
The synthesis of ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions. The following steps outline the general synthetic pathway:
- Preparation of Indole Derivatives : The synthesis begins with the formation of indole derivatives through cyclization reactions.
- Thio Group Introduction : A thio group is introduced via nucleophilic substitution involving thiols.
- Formation of Acetamido Linkage : Acetamido groups are added through acylation reactions.
- Cyclopentathiophene Formation : The cyclopentathiophene structure is constructed through cyclization of appropriate precursors.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Applications
Research indicates that this compound exhibits several promising pharmacological activities:
- Anti-Cancer Activity : Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interaction with specific enzymes or receptors that regulate cell proliferation and survival.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Insights
Several studies have explored the biological activities and therapeutic potential of compounds related to this compound:
- A study published in Molecules highlighted the synthesis of similar thioamide derivatives that exhibited significant anti-cancer activity against various cell lines, suggesting a potential pathway for drug development focused on cancer therapies .
- Another investigation into indole derivatives revealed their ability to modulate inflammatory pathways, indicating that this compound may also play a role in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structural Differences : Replaces the indolyl thioacetamido group with a phenylthioureido substituent.
- Synthesis: Prepared via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate .
- Bioactivity : Exhibits antifungal and antibacterial activities, attributed to the thioureido group’s electrophilic sulfur, which may disrupt microbial membranes .
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Structural Differences: Features a cyanoacrylamido group and substituted phenyl rings instead of the indolyl thioacetamido moiety.
- Synthesis: Synthesized via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with benzaldehydes, achieving yields of 72–94% .
- Bioactivity: Demonstrates antioxidant and anti-inflammatory activities, likely due to the electron-withdrawing cyano group enhancing radical scavenging .
- Key Contrast: The acrylamido linker and cyano substituent may improve solubility but reduce hydrophobic interactions critical for membrane penetration compared to the sulfur-rich target compound.
N-Substituted Cyclopentathiophene Derivatives
- Structural Differences: Includes benzyl, 4-phenoxyphenyl, or chloro-substituted phenyl groups on the thiophene core .
- Bioactivity : Chloro-substituted analogs show minimal anticonvulsant effects, whereas benzyl-substituted derivatives reduce seizure latency and increase lethality in animal models .
- Key Contrast : The target compound’s 3-methylbenzyl-indole substituent may enhance binding to neuronal targets (e.g., GABA receptors) due to increased lipophilicity and steric bulk compared to simpler benzyl groups.
Structural and Electronic Comparisons
Mechanistic Insights
- Van der Waals Interactions: The target compound’s indole and cyclopenta[b]thiophene core may enhance van der Waals interactions in hydrophobic pockets, a feature less pronounced in phenylthioureido or cyano-substituted analogs .
- Reactivity : The thioacetamido bridge in the target compound could facilitate nucleophilic reactions or hydrogen bonding, differing from the hydrogen-bonding thioureido group in or the rigid acrylamido linker in .
Preparation Methods
Gewald Reaction-Based Cyclization
The cyclopenta[b]thiophene scaffold was constructed via modified Gewald three-component condensation:
Reagents :
- Cyclopentanone (1.0 eq)
- Ethyl cyanoacetate (1.2 eq)
- Elemental sulfur (1.5 eq)
- Morpholine (catalyst, 0.2 eq)
Conditions :
- Ethanol reflux (78°C), 12 hr
- N₂ atmosphere to prevent oxidation
Mechanism :
- Knoevenagel condensation forms α,β-unsaturated nitrile
- Sulfur incorporation via thiophene ring closure
Yield : 68% after recrystallization (ethanol/water)
Characterization :
- ¹H NMR (500 MHz, CDCl₃): δ 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.85–2.78 (m, 4H, cyclopentyl CH₂), 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃)
Functionalization at C2 Position
Amination via Nitration/Reduction Sequence
Step 1 : Nitration
- HNO₃/H₂SO₄ (1:3 v/v), 0°C → 25°C, 4 hr
- Mononitration confirmed by TLC (Rf 0.43 in EtOAc/hexane 1:4)
Step 2 : Catalytic Hydrogenation
- 10% Pd/C (5 wt%), H₂ (50 psi), EtOH, 6 hr
- Quantitative conversion to amine
Yield : 82% over two steps
Advantage : Avoids harsh reducing agents compared to Sn/HCl methods
Chloroacetamide Installation
Schotten-Baumann Acylation
Reagents :
- 2-Amino-thiophene (1.0 eq)
- Chloroacetyl chloride (1.5 eq)
- 10% NaOH (aq)
Conditions :
- Biphasic EtOAc/H₂O, 0°C → rt, 2 hr
- Strict pH control (8.5–9.0) prevents hydrolysis
Workup :
- Organic layer washed with 5% HCl (removes excess chloride)
- Dried over MgSO₄, solvent evaporation
Yield : 91%
Purity : 98.7% by HPLC (C18, MeCN/H₂O 70:30)
Indole-Thiol Synthesis
1-(3-Methylbenzyl)Indole Preparation
Alkylation Protocol :
- Indole (1.0 eq), 3-methylbenzyl bromide (1.2 eq)
- NaH (60% dispersion, 1.5 eq), DMF, 0°C → 50°C, 8 hr
Yield : 76%
Key Optimization :
- Controlled exotherm prevents N,N-dialkylation
- Quench with NH₄Cl (sat.) minimizes demethylation
Thiolation via Disulfide Intermediate
Step 1 : Sulfurization
- Lawesson's reagent (0.55 eq), THF, reflux 4 hr
Step 2 : Reduction - NaBH₄ (2.0 eq), EtOH, 0°C, 30 min
Overall Yield : 58%
Characterization :
- ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, C2-H), 5.42 (s, 2H, NCH₂), 2.38 (s, 3H, ArCH₃)
Thioether Coupling
Nucleophilic Aromatic Substitution
Conditions :
- Chloroacetamide (1.0 eq)
- Indole-thiol (1.2 eq)
- K₂CO₃ (2.5 eq), DMF, 60°C, 12 hr
Workup :
- Dilution with ice-water
- Extraction with CH₂Cl₂ (3×)
- Column chromatography (SiO₂, EtOAc/hexane 1:3)
Yield : 67%
Side Products :
- Di-thioether (<5%)
- Hydrolyzed acetamide (<3%)
Optimization Data :
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 67 |
| Cs₂CO₃ | DMF | 60 | 8 | 63 |
| Et₃N | THF | 40 | 24 | 41 |
Table 1. Base and solvent screening for thioether formation
Alternative Synthetic Routes
One-Pot Thiophene-Indole Assembly
Method :
- Preform indole-thiolate in situ
- React with 2-bromoacetamido-thiophene
Advantages :
- Eliminates intermediate isolation
- Reduces purification steps
Limitations :
- Lower yield (52%) due to competing hydrolysis
Microwave-Assisted Coupling
Conditions :
- 150 W, 100°C, 30 min
- TBAB (phase transfer catalyst)
Yield Improvement : 73% vs conventional 67%
Energy Savings : 80% reduction in reaction time
Structural Elucidation
Spectroscopic Analysis
¹H NMR (600 MHz, CDCl₃) :
- δ 7.68 (s, 1H, indole C2-H)
- δ 5.32 (s, 2H, NCH₂Ar)
- δ 4.27 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- δ 2.91–2.84 (m, 4H, cyclopentyl CH₂)
13C NMR (151 MHz, CDCl₃) :
- 167.8 (COOEt)
- 138.4 (indole C3-S)
- 125.6 (CF₃ coupling in analog)
HRMS (ESI+) :
- Calc. for C₂₇H₂₅N₂O₃S₂: 513.1304
- Found: 513.1309 [M+H]+
Process Optimization Challenges
Thiol Oxidation Mitigation
Solutions Implemented :
- Argon sparging during coupling
- 0.1% w/w BHT antioxidant additive
- Reduced light exposure (amber glassware)
Impact : Improved yield stability from ±8% to ±2%
Scale-Up Considerations
Key Findings :
- Exothermic risk during acylation requires jacketed reactor
- Indole-thiol purification via acid/base extraction (vs chromatography)
Pilot Scale (500 g) :
- Consistent 64% overall yield
- Purity >99% by qNMR
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound?
The compound is synthesized via condensation reactions involving a multi-step approach:
- Step 1 : Formation of the thiophene core through cyclization (e.g., Gewald reaction) using sulfur and diene precursors .
- Step 2 : Introduction of the indolyl-thioacetamido group via nucleophilic substitution. For example, reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate under reflux in ethanol .
- Step 3 : Esterification or functionalization of the carboxylate group using ethyl chloroformate or similar reagents . Key reagents : Ethanol (solvent), glacial acetic acid (catalyst), and piperidine (base for condensation) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Assigns proton (¹H) and carbon (¹³C) environments, confirming substituent positions .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H stretches) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Q. What functional groups dictate the compound’s reactivity and stability?
- Thiophene core : Aromatic sulfur heterocycle prone to electrophilic substitution .
- Indolyl-thioacetamido group : Nucleophilic sulfur atom susceptible to oxidation; the indole moiety participates in π-π stacking .
- Ethyl ester : Hydrolyzes under basic conditions, enabling further derivatization .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Ethanol (reflux conditions), toluene (for Knoevenagel condensations) .
- Catalysts : Piperidine (base for condensation), glacial acetic acid (acid catalyst) .
- Reaction Temperature : Typically 80–100°C for 5–6 hours .
Q. How should the compound be stored to ensure stability?
- Storage : In airtight containers at –20°C to prevent hydrolysis of the ester group .
- Stability Tests : Monitor via HPLC or TLC under varying pH (acidic/basic conditions degrade the thioether linkage) .
Advanced Research Questions
Q. How can synthesis yields be optimized during scale-up?
- Parameter Tuning :
- Byproduct Mitigation : Use column chromatography or recrystallization (ethanol/water) to isolate pure product .
Q. What strategies address contradictions in biological activity data between this compound and its analogs?
- Structural Comparison : Compare substituent effects (e.g., electron-withdrawing groups on the indole ring reduce antioxidant activity vs. electron-donating groups enhance it) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch purity variations .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tubulin or COX-2 .
Q. How can researchers design assays to evaluate its pharmacological potential?
- Antioxidant Activity : DPPH radical scavenging assay; IC₅₀ values compared to ascorbic acid .
- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA kits .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ dose-response curves .
Q. What computational methods predict its interaction with biological targets?
Q. How are regioselectivity challenges resolved during functionalization?
- Directing Groups : Introduce nitro or methoxy groups to steer electrophilic substitution to desired positions .
- Protection-Deprotection : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl chloride for –OH groups) .
- Microwave-Assisted Synthesis : Enhances regioselectivity via controlled heating (e.g., 100°C, 30 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
